d-Camphoric acid d-Camphoric acid Camphoric acid is a diacid, generally prepared by the oxidation of terpene (+)-camphor. It can be used as a chirality inducing agent in some organic reactions.
(1R,3S)-Camphoric Acid is used primarily as a reagent in syntheses of crystalline structures. It is used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes.
Brand Name: Vulcanchem
CAS No.: 124-83-4
VCID: VC21336226
InChI: InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
SMILES: CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

d-Camphoric acid

CAS No.: 124-83-4

VCID: VC21336226

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

d-Camphoric acid - 124-83-4

Description

d-Camphoric acid, also known as D-(+)-camphoric acid, is a chiral compound with the chemical formula C10H16O4. It is a dicarboxylic acid derived from the oxidation of camphor and is used in various applications, including as a chirality-inducing agent, resolving agent, and building block in organic synthesis .

Synthesis and Preparation

d-Camphoric acid can be synthesized through the oxidation of dextrorotatory camphor using nitric acid . Historically, synthetic camphoric acid was first manufactured by Gustav Komppa in 1904 from diethyl oxalate and 3,3-dimethylpentanoic acid, confirming the structure of camphor .

Applications

d-Camphoric acid has several applications:

  • Chirality Inducing Agent: It is used to induce chirality in chemical reactions, helping to create optically active compounds .

  • Resolving Agent: Useful for separating racemic mixtures into their pure enantiomers through fractional crystallization .

  • Building Block: Acts as a building block in organic synthesis, contributing to the construction of complex molecules .

  • Insect Repellent: Exhibits properties that repel insects .

  • Stimulator of Osteoblast Differentiation: Research indicates its role in stimulating osteoblast differentiation, which is crucial for bone formation .

Research Findings

Recent studies have explored the use of camphoric acid in polymer synthesis. For instance, new random aromatic/aliphatic copolymers of 2,5-furandicarboxylic and camphoric acids have been developed, showcasing tunable mechanical properties and exceptional gas barrier capabilities . Additionally, d-camphoric acid has been studied for its anticancer activity, demonstrating effectiveness against certain cancer types .

Storage and Handling

d-Camphoric acid should be stored at -20°C for long-term preservation and kept cool and dry. It is stable for at least two years when stored properly .

CAS No. 124-83-4
Product Name d-Camphoric acid
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
Standard InChIKey LSPHULWDVZXLIL-LDWIPMOCSA-N
Isomeric SMILES C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O
SMILES CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Appearance White to Off-White Solid
Melting Point 186-188°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms camphoric acid 1-methyl ester
camphoric acid 1-methyl ester, sodium salt
camphoric acid 1-methyl ester, sodium salt, (cis)-(+-)-isomer
camphoric acid monomethyl ester
methyl sodium camphorate
monomethyl camphorate
monomethyl camphorate, sodium salt, (cis)-(+-)-isome
PubChem Compound 101807
Last Modified Aug 15 2023

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